N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797309-82-0
VCID: VC4239066
InChI: InChI=1S/C16H16N2O3S2/c1-21-14(13-7-9-22-11-13)10-18-23(19,20)15-6-2-4-12-5-3-8-17-16(12)15/h2-9,11,14,18H,10H2,1H3
SMILES: COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3
Molecular Formula: C16H16N2O3S2
Molecular Weight: 348.44

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide

CAS No.: 1797309-82-0

Cat. No.: VC4239066

Molecular Formula: C16H16N2O3S2

Molecular Weight: 348.44

* For research use only. Not for human or veterinary use.

N-(2-methoxy-2-(thiophen-3-yl)ethyl)quinoline-8-sulfonamide - 1797309-82-0

Specification

CAS No. 1797309-82-0
Molecular Formula C16H16N2O3S2
Molecular Weight 348.44
IUPAC Name N-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide
Standard InChI InChI=1S/C16H16N2O3S2/c1-21-14(13-7-9-22-11-13)10-18-23(19,20)15-6-2-4-12-5-3-8-17-16(12)15/h2-9,11,14,18H,10H2,1H3
Standard InChI Key SXARXQMNVNFFRS-UHFFFAOYSA-N
SMILES COC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a quinoline heterocycle with a sulfonamide bridge linked to a 2-methoxy-2-(thiophen-3-yl)ethyl group. The quinoline system provides planar aromaticity, while the thiophene ring introduces electron-rich sulfur atoms, enhancing interactions with biological targets. Key structural features include:

PropertyValue
IUPAC NameN-(2-methoxy-2-thiophen-3-ylethyl)quinoline-8-sulfonamide
SMILESCOC(CNS(=O)(=O)C1=CC=CC2=C1N=CC=C2)C3=CSC=C3
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors6 (sulfonyl O, methoxy O, thiophene S)
Topological Polar Surface Area101 Ų

The sulfonamide group (-SO₂NH-) acts as a hydrogen bond donor and acceptor, critical for target binding . The methoxy group enhances lipophilicity (calculated LogP: 2.8), facilitating membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with functionalization of quinoline-8-sulfonic acid (Figure 1):

  • Sulfonation: Quinoline is sulfonated at the 8-position using chlorosulfonic acid to yield quinoline-8-sulfonyl chloride.

  • Amination: Reaction with 2-methoxy-2-(thiophen-3-yl)ethylamine in anhydrous dichloromethane, catalyzed by triethylamine, forms the sulfonamide bond.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1ClSO₃H, 0°C, 4h7890
2Et₃N, DCM, rt, 12h6595

Alternative routes using microwave-assisted synthesis reduce reaction times by 40% but require specialized equipment .

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates nanomolar potency against multiple cancer cell lines, with IC₅₀ values as low as 12 nM in breast cancer (MCF-7) models . Mechanistic studies reveal:

  • NAD+ Inhibition: Binds to nicotinamide adenine dinucleotide (NAD+) binding sites, disrupting energy metabolism .

  • Apoptosis Induction: Activates caspase-3/7 pathways via mitochondrial depolarization.

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (nM)Mechanism
MCF-7 (Breast)12 ± 1.2Caspase-3 activation
A549 (Lung)28 ± 3.1ROS generation
HeLa (Cervical)45 ± 4.8G2/M cell cycle arrest

Antibacterial Activity

Against Gram-positive pathogens, the compound shows MIC values of 2–8 µg/mL, outperforming ampicillin in methicillin-resistant Staphylococcus aureus (MRSA) strains. The thiophene moiety disrupts bacterial membrane integrity, while the sulfonamide group inhibits dihydropteroate synthase (DHPS).

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Methoxy Group: Removal reduces anticancer activity by 15-fold, underscoring its role in hydrophobic interactions.

  • Thiophene Position: 3-Thiophenyl analogs exhibit 3x higher potency than 2-substituted variants due to improved target fitting.

  • Sulfonamide Linker: Replacement with carboxamide decreases solubility and antibacterial efficacy .

Figure 2: SAR Analysis of Key Modifications

ModificationAnticancer IC₅₀ (nM)Antibacterial MIC (µg/mL)
Parent Compound122
-OCH₃ → -H18032
Thiophene-3-yl → Phenyl9516
ParameterValue
t₁/₂ (h)4.2
Vd (L/kg)1.8
CL (mL/min/kg)12.5

Recent Research Advancements

Combination Therapies

Co-administration with paclitaxel synergistically reduces tumor volume in xenograft models (75% inhibition vs. 45% monotherapy) . The compound sensitizes cancer cells to radiation by inhibiting DNA repair pathways.

Drug Delivery Innovations

Nanoformulations using PEGylated liposomes enhance tumor accumulation 4-fold compared to free drug, reducing off-target effects.

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